tert-Butyl N-{[4-(4-formylphenoxy)phenyl]methyl}carbamate
Description
Properties
Molecular Formula |
C19H21NO4 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
tert-butyl N-[[4-(4-formylphenoxy)phenyl]methyl]carbamate |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)24-18(22)20-12-14-4-8-16(9-5-14)23-17-10-6-15(13-21)7-11-17/h4-11,13H,12H2,1-3H3,(H,20,22) |
InChI Key |
UTZOIUSLOLWAFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Amines
The tert-butyl carbamate protecting group is introduced typically by reacting an amine precursor with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions. This step is crucial to protect the amine during subsequent transformations.
- Typical conditions: Room temperature, organic solvents such as dichloromethane or ethyl acetate, with a base like triethylamine or N-methylmorpholine.
- Yield: Generally high (above 90%), with minimal side reactions reported.
Formation of the Benzyl Carbamate Intermediate
According to a detailed synthetic process reported in a Chinese patent (CN102020589B), a related tert-butyl carbamate derivative can be prepared by condensation of N-Boc-D-serine with benzylamine derivatives in ethyl acetate solvent using isobutyl chlorocarbonate as an activating agent and N-methylmorpholine as a base.
- Reaction sequence:
- N-Boc-D-serine is converted to a mixed acid anhydride using isobutyl chlorocarbonate.
- The mixed anhydride then reacts with benzylamine to form the carbamate intermediate.
- Reaction conditions: Cooling to 0–5 °C during activation, followed by warming to 10–15 °C during amine addition.
- Yield: Up to 93.1% isolated yield after crystallization.
Introduction of the 4-Formylphenoxy Group
The 4-formylphenoxy substituent is introduced typically via nucleophilic aromatic substitution or etherification reactions involving 4-hydroxybenzaldehyde derivatives and appropriate phenylmethyl halides or phenol intermediates.
- Method: Reaction of 4-hydroxybenzaldehyde with a halogenated benzyl carbamate intermediate under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide or tetrahydrofuran.
- Temperature: Reflux or elevated temperatures (80–110 °C) for several hours.
- Purification: Crystallization or chromatographic separation to isolate the desired ether product.
Phase-Transfer Catalysis Alkylation (Optional Step)
In some synthetic schemes for related tert-butyl carbamate derivatives, phase-transfer catalysis (PTC) is employed to introduce alkyl groups onto the carbamate nitrogen or side chains.
- Catalyst: Tetrabutylammonium bromide.
- Alkylating agent: Methyl sulfate or similar alkyl sulfonates.
- Solvent: Ethyl acetate.
- Base: Potassium hydroxide aqueous solution added dropwise at low temperatures (-10 to 10 °C).
- Yields: Typically high (above 90%) with controlled reaction times.
Data Table Summarizing Key Preparation Conditions
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc protection | Di-tert-butyl dicarbonate, triethylamine | DCM or EtOAc | 20–25 | >90 | Standard amine protection |
| Mixed acid anhydride formation | N-Boc-D-serine, isobutyl chlorocarbonate, N-methylmorpholine | Ethyl acetate | 0–5 | N/A | Cooling critical for selectivity |
| Condensation with benzylamine | Benzylamine added dropwise | Ethyl acetate | 10–15 | 93.1 | Crystallization purification |
| Etherification (formylphenoxy introduction) | 4-Hydroxybenzaldehyde, benzyl halide, K2CO3 | DMF or THF | 80–110 | 70–85 | Prolonged reflux, base-mediated |
| Phase-transfer catalysis alkylation | Tetrabutylammonium bromide, methyl sulfate, KOH | Ethyl acetate | -10 to 10 | 92–97 | Optional step for alkylation |
Research Findings and Analysis
- The synthetic strategy relies heavily on protecting group chemistry to ensure selective functionalization of the amine moiety.
- The use of mixed acid anhydrides for amide bond formation is a robust and high-yielding approach, as demonstrated in patent CN102020589B.
- Ether formation to install the 4-formylphenoxy group is a classical nucleophilic aromatic substitution, requiring careful control of temperature and base to avoid side reactions.
- Phase-transfer catalysis offers a mild and efficient method for further functionalization, increasing the versatility of the intermediate carbamate compounds.
- Purification steps often involve crystallization from hexane/ethyl acetate mixtures, providing high purity products suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{[4-(4-formylphenoxy)phenyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-{[4-(4-formylphenoxy)phenyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms .
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It is also used in the development of new biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the design and synthesis of new drug candidates targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymerization processes .
Mechanism of Action
The mechanism of action of tert-Butyl N-{[4-(4-formylphenoxy)phenyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The carbamate group can also interact with active sites of enzymes, inhibiting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related tert-butyl carbamates from the evidence, emphasizing substituent effects on properties and reactivity.
Structural and Functional Group Analysis
*Calculated molecular formula based on structural analysis.
Physico-Chemical Properties
- Solubility : Bulky tert-butyl groups reduce polarity, lowering aqueous solubility across all analogs. Hydroxyl-substituted compounds () exhibit higher solubility in polar solvents due to hydrogen bonding .
- Crystallinity : The target compound’s formyl group may disrupt π-π stacking, whereas ’s hydroxyl analog forms stable 2D networks via N–H···O and O–H···O bonds (R factor = 0.056) .
- Thermal Stability : Benzyloxy and bromo substituents () may enhance thermal stability compared to formyl or ethynyl groups due to reduced reactivity .
Practical Considerations
- Synthesis : compounds are synthesized via established carbamate protection/deprotection strategies, suggesting similar routes for the target compound .
- Commercial Availability : Ethynyl and trimethylsilyl derivatives () are marketed at high costs (e.g., 500 mg of tert-Butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate costs €1,030), reflecting synthetic complexity .
Research Findings and Implications
- Crystal Engineering : The absence of π-π interactions in ’s compound highlights the tert-butyl group’s steric effects, a trend likely applicable to the target compound .
- Drug Design : The formyl group’s reactivity positions the target compound as a versatile intermediate for prodrugs or PROTACs, contrasting with ’s benzyloxy analog, which prioritizes lipophilicity .
- Material Science : Ethynyl-substituted carbamates () are superior for polymer backbones, whereas the target compound’s formyl group suits surface functionalization .
Biological Activity
The compound tert-Butyl N-{[4-(4-formylphenoxy)phenyl]methyl}carbamate (CAS No. 1955560-69-6) is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H21NO4
- Molecular Weight : 327.37 g/mol
- CAS Number : 1955560-69-6
The compound features a tert-butyl group, a carbamate moiety, and a phenoxy group, which may contribute to its biological activities.
Research indicates that this compound may exhibit several mechanisms of action:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of enzymes such as acetylcholinesterase (AChE) and β-secretase, which are critical in the pathogenesis of neurodegenerative diseases like Alzheimer's disease (AD) .
- Anti-inflammatory Effects : The compound may reduce inflammatory markers such as TNF-α and interleukins in cellular models exposed to amyloid-beta (Aβ) peptides, suggesting a protective role against neuroinflammation .
In Vitro Studies
In vitro studies using astrocyte cell cultures have demonstrated that this compound can:
- Increase Cell Viability : When astrocytes were treated with Aβ 1-42, cell viability dropped significantly. However, co-treatment with this compound improved viability, indicating protective effects against Aβ toxicity .
In Vivo Studies
In vivo studies involving scopolamine-induced models of AD have shown:
- Moderate Protective Effects : While the compound did not exhibit significant differences compared to established treatments like galantamine, it did show some ability to inhibit Aβ aggregation and reduce β-secretase activity .
Case Studies
- Neuroprotective Effects Against Aβ Toxicity :
- Comparative Efficacy with Established Treatments :
Data Table: Biological Activity Summary
Q & A
Q. What are the key synthetic routes and reaction conditions for tert-Butyl N-{[4-(4-formylphenoxy)phenyl]methyl}carbamate?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. A common method starts with activating intermediates like 4-(4-formylphenoxy)benzyl chloride, followed by reaction with tert-butyl carbamate under basic conditions (e.g., K₂CO₃ or NaOH). Temperature control (0–25°C) and solvent selection (e.g., DMF or THF) are critical to avoid side reactions and ensure high yields . Chromatography or recrystallization is used for purification to achieve >95% purity .
Q. What analytical techniques are used to confirm the compound’s structural integrity and purity?
Characterization employs:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and carbamate linkage.
- Mass spectrometry (ESI-TOF) for molecular weight confirmation.
- HPLC or TLC to assess purity (>95% threshold for research use) .
Q. What preliminary biological activities have been reported for this compound?
Initial screening in medicinal chemistry studies highlights:
- Enzyme inhibition : Moderate activity against kinases (IC₅₀ ~10–50 µM) and proteases via formylphenoxy-mediated binding .
- Anti-inflammatory potential : In vitro assays show 30–40% reduction in TNF-α production at 50 µM, comparable to indomethacin .
Advanced Research Questions
Q. How can researchers optimize the compound’s stability in biological assays?
Stability challenges (e.g., hydrolysis of the carbamate group in aqueous media) are addressed by:
- pH modulation : Buffering assays to pH 6.5–7.5 to slow degradation.
- Structural analogs : Replacing the formyl group with electron-withdrawing substituents (e.g., nitro) to enhance stability without compromising activity .
Q. What strategies resolve contradictions in reported biological data across studies?
Discrepancies in IC₅₀ values (e.g., kinase inhibition) may arise from assay conditions. Mitigation includes:
- Standardized protocols : Uniform ATP concentrations (1 mM) and incubation times (60 min).
- Control benchmarking : Using staurosporine as a positive control to normalize inter-lab variability .
Q. How does the compound interact with specific biological targets at the molecular level?
Computational docking and SPR analysis reveal:
- Binding pockets : The formylphenoxy group occupies hydrophobic pockets in kinases (e.g., EGFR), while the carbamate stabilizes hydrogen bonds with catalytic lysine residues.
- Kinetic studies : Slow dissociation rates (koff ~0.01 s⁻¹) suggest prolonged target engagement .
Q. What structural analogs show improved activity or selectivity?
Comparative SAR studies highlight:
- Analog 1 : tert-Butyl N-({4-[2-(3-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate (CAS 1955560-73-2) exhibits 2× higher selectivity for PI3Kδ over PI3Kγ due to meta-substitution .
- Analog 2 : Replacement of the formyl group with acetyl (CAS 1803572-28-2) reduces off-target effects but lowers potency .
Methodological Considerations
Q. How can researchers design assays to evaluate the compound’s pharmacokinetic properties?
Key assays include:
- Microsomal stability : Incubation with liver microsomes (human/rat) to measure t₁/₂.
- Plasma protein binding : Equilibrium dialysis to assess free fraction (<5% suggests high tissue distribution) .
Q. What computational tools are recommended for predicting the compound’s reactivity?
- DFT calculations (Gaussian 16): To model carbamate hydrolysis pathways.
- MD simulations (GROMACS): Predict conformational stability in lipid bilayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
